Cas no 121087-84-1 (N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide)
![N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide structure](https://ja.kuujia.com/scimg/cas/121087-84-1x500.png)
N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide 化学的及び物理的性質
名前と識別子
-
- N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide
- DTXSID10355371
- CHEMBL465909
- AKOS004902399
- AB00121038-01
- MLS001163328
- MFCD00955294
- Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]-
- N-(((4,6-dimethylpyrimidin-2-yl)amino)carbonothioyl)benzamide
- 1-benzoyl-3-(4,6-dimethylpyrimidin-2-yl)thiourea
- N-((4,6-Dimethylpyrimidin-2-yl)carbamothioyl)benzamide
- 121087-84-1
- HMS2844G19
- MS-7559
- N-[[(4,6-dimethyl-2-pyrimidinyl)amino]-sulfanylidenemethyl]benzamide
- 1-(4,6-Dimethylpyrimidin-2-yl)-3-benzoylthiourea
- FD169090
- CHEBI:114229
- N-(4,6-dimethylpyrimidin-2-ylcarbamothioyl)benzamide
- SMR000497242
- BDBM50478586
- Q27195591
- N-benzoyl-N'-(4,6-dimethyl-2-pyrimidinyl)thiourea
- CS-0338713
- SR-01000244516
- N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonothioyl}benzamide
- SR-01000244516-1
- AF-499/00055043
-
- MDL: MFCD00955294
- インチ: InChI=1S/C14H14N4OS/c1-9-8-10(2)16-13(15-9)18-14(20)17-12(19)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,15,16,17,18,19,20)
- InChIKey: OXVLEIAERHXYHU-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 286.08883226Da
- どういたいしつりょう: 286.08883226Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 347
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 99Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB162593-1 g |
1-(4,6-Dimethylpyrimidin-2-yl)-3-benzoylthiourea |
121087-84-1 | 1 g |
€132.50 | 2023-07-20 | ||
Key Organics Ltd | MS-7559-0.5G |
1-benzoyl-3-(4,6-dimethylpyrimidin-2-yl)thiourea |
121087-84-1 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
abcr | AB162593-2 g |
1-(4,6-Dimethylpyrimidin-2-yl)-3-benzoylthiourea |
121087-84-1 | 2 g |
€167.50 | 2023-07-20 | ||
Key Organics Ltd | MS-7559-1MG |
1-benzoyl-3-(4,6-dimethylpyrimidin-2-yl)thiourea |
121087-84-1 | >90% | 1mg |
£37.00 | 2025-02-09 | |
abcr | AB162593-5g |
1-(4,6-Dimethylpyrimidin-2-yl)-3-benzoylthiourea; . |
121087-84-1 | 5g |
€290.00 | 2025-02-15 | ||
Key Organics Ltd | MS-7559-5MG |
1-benzoyl-3-(4,6-dimethylpyrimidin-2-yl)thiourea |
121087-84-1 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | MS-7559-10MG |
1-benzoyl-3-(4,6-dimethylpyrimidin-2-yl)thiourea |
121087-84-1 | >90% | 10mg |
£63.00 | 2025-02-09 | |
abcr | AB162593-10g |
1-(4,6-Dimethylpyrimidin-2-yl)-3-benzoylthiourea; . |
121087-84-1 | 10g |
€325.00 | 2025-02-15 | ||
abcr | AB162593-2g |
1-(4,6-Dimethylpyrimidin-2-yl)-3-benzoylthiourea; . |
121087-84-1 | 2g |
€167.50 | 2025-02-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1409383-1g |
N-((4,6-dimethylpyrimidin-2-yl)carbamothioyl)benzamide |
121087-84-1 | 97% | 1g |
¥3371.00 | 2024-08-09 |
N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide 関連文献
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamideに関する追加情報
Recent Advances in the Study of N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide (CAS: 121087-84-1)
N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide (CAS: 121087-84-1) is a thiourea derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, structural characterization, and biological activities, particularly its role as a kinase inhibitor and its antimicrobial properties. This research brief aims to summarize the latest findings related to this compound, providing insights into its mechanism of action and potential applications in drug development.
The synthesis of N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide has been optimized in recent studies to improve yield and purity. Advanced techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm its molecular structure and elucidate its conformational properties. These structural insights are critical for understanding the compound's interactions with biological targets, such as protein kinases, which are implicated in various disease pathways.
One of the most promising aspects of N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide is its inhibitory activity against specific kinases. Recent in vitro studies have demonstrated its efficacy in blocking the activity of kinases involved in cancer cell proliferation. For instance, it has shown potent inhibition against the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are key targets in oncology. These findings suggest that the compound could serve as a lead molecule for the development of novel anticancer agents.
In addition to its kinase inhibitory properties, N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide has exhibited notable antimicrobial activity. Recent research has explored its effectiveness against a range of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The compound's ability to disrupt microbial cell membranes and inhibit essential enzymes makes it a potential candidate for the development of new antimicrobial therapies, particularly in the face of rising antibiotic resistance.
Despite these promising findings, challenges remain in the development of N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Recent efforts have focused on structural modifications to enhance its pharmacokinetic properties while retaining its biological activity. Computational modeling and structure-activity relationship (SAR) studies have been instrumental in guiding these modifications.
In conclusion, N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide (CAS: 121087-84-1) represents a versatile compound with significant potential in both oncology and antimicrobial therapy. Recent advancements in its synthesis, structural characterization, and biological evaluation have laid a solid foundation for future research. Continued exploration of its mechanism of action and optimization of its pharmacological properties will be essential for translating these findings into clinical applications. This compound exemplifies the intersection of chemical biology and medicinal chemistry, offering exciting opportunities for drug discovery and development.
121087-84-1 (N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide) 関連製品
- 2580103-36-0((2R)-1-{(9H-fluoren-9-yl)methoxycarbonyl}azepane-2-carboxylic acid)
- 391866-80-1(ethyl 3-{(4-chlorophenyl)carbamothioylamino}-5-phenylthiophene-2-carboxylate)
- 2228121-42-2(2-amino-2-{1-1-(2-methylpropyl)-1H-pyrazol-3-ylcyclopropyl}acetic acid)
- 256386-88-6(Ethanethioic acid, amino-, S-(phenylmethyl) ester, hydrochloride)
- 374933-76-3((6-Bromo-benzobthiophen-2-yl)-methanol)
- 1805527-52-9(Methyl 2,3-bis(trifluoromethyl)-5-iodophenylacetate)
- 1010133-97-7(1-Pyridin-3-yl-piperazine Hydrochloride)
- 206265-18-1(tert-butyl N-[(4-sulfamoylphenyl)methyl]carbamate)
- 79600-80-9(4-benzyl-1H-pyrrole-3-carboxylic acid)
- 204315-20-8(7-Chloro-3-(hydroxymethyl)quinoline-8-carboxylicacid)
